Tresulfan

Allogeneic hematopoietic stem cell transplantation Conditioning regimen Overall survival

Treosulfan (L-threitol 1,4-bismethanesulfonate; dihydroxybusulfan) is a bifunctional sulfonate alkylating agent prodrug that, under physiological conditions, undergoes non‑enzymatic conversion to L‑diepoxybutane, which cross‑links DNA and triggers apoptosis. It is structurally and mechanistically related to busulfan but possesses a distinct pharmacodynamic and toxicity profile that has driven its regulatory approval for conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (allo‑HSCT) and its continued investigation in solid tumours.

Molecular Formula C6H14O8S2
Molecular Weight 278.3 g/mol
CAS No. 21106-06-9
Cat. No. B13387101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTresulfan
CAS21106-06-9
Molecular FormulaC6H14O8S2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O
InChIInChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3
InChIKeyYCPOZVAOBBQLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treosulfan (CAS 21106-06-9) for Procurement & R&D: A Bifunctional Alkylating Agent with Differentiated Clinical Positioning


Treosulfan (L-threitol 1,4-bismethanesulfonate; dihydroxybusulfan) is a bifunctional sulfonate alkylating agent prodrug that, under physiological conditions, undergoes non‑enzymatic conversion to L‑diepoxybutane, which cross‑links DNA and triggers apoptosis [1]. It is structurally and mechanistically related to busulfan but possesses a distinct pharmacodynamic and toxicity profile that has driven its regulatory approval for conditioning regimens prior to allogeneic hematopoietic stem cell transplantation (allo‑HSCT) and its continued investigation in solid tumours [2].

Why Treosulfan Cannot Be Interchanged with Busulfan, Melphalan, or Cyclophosphamide in Conditioning Regimens


Despite belonging to the alkylating‑agent class, treosulfan, busulfan, melphalan, and cyclophosphamide exhibit clinically meaningful differences in efficacy, immunosuppressive potency, and organ toxicity. Regulatory‑grade clinical trials have shown that substituting treosulfan with reduced‑intensity busulfan results in inferior overall survival (HR = 0.64; 95 % CI, 0.48–0.87) and event‑free survival (HR = 0.64; 95 % CI, 0.49–0.84) [1]. Preclinical models further demonstrate treosulfan’s superior depletion of splenic B and T cells relative to both busulfan and cyclophosphamide, directly affecting engraftment potential [2]. Consequently, procurement decisions that treat alkylating agents as interchangeable risk sub‑optimal transplantation outcomes.

Treosulfan Quantitative Differentiation Evidence Against Key Comparators


Overall Survival Superiority vs. Reduced-Intensity Busulfan in Phase III Allo‑HSCT Trial

In the randomized, active‑controlled MC‑FludT.14/L Trial II (NCT00822393; n = 570), treosulfan (30 g/m²) plus fludarabine demonstrated statistically superior overall survival (OS) compared with reduced‑intensity busulfan (6.4 mg/kg) plus fludarabine in adults with AML or MDS. The 36‑month OS rate was 66.8 % for treosulfan vs. 56.3 % for busulfan (HR = 0.64; 95 % CI, 0.48–0.87; p = 0.0037) [1][2].

Allogeneic hematopoietic stem cell transplantation Conditioning regimen Overall survival

Event‑Free Survival Benefit vs. Reduced‑Intensity Busulfan in Older AML/MDS Patients

The same Phase III trial reported a superior 36‑month event‑free survival (EFS) for treosulfan (59.5 %) compared with busulfan (49.7 %), yielding a hazard ratio of 0.64 (95 % CI, 0.49–0.84; p = 0.0006). EFS events included disease recurrence, graft failure, or death [1].

Event‑free survival Allo‑HSCT Relapse prevention

Superior Non‑Relapse Mortality Reduction vs. Busulfan in Myelofibrosis HSCT

A 2024 EBMT registry study (n = 530) comparing treosulfan (n = 73) with busulfan (n = 457) conditioning in myelofibrosis patients found significantly lower non‑relapse mortality (NRM) for treosulfan: HR = 0.44 (95 % CI, 0.24–0.80) vs. busulfan high‑dose and HR = 0.54 (95 % CI, 0.28–1.04) vs. busulfan reduced‑intensity, while relapse risk was similar [1].

Myelofibrosis Non‑relapse mortality Conditioning toxicity

Enhanced Immunosuppression vs. Busulfan and Cyclophosphamide in Preclinical Myeloablation Models

In a head‑to‑head murine study, treosulfan produced more profound depletion of splenic B and T cells compared with busulfan and cyclophosphamide at sublethal doses. Additionally, T cells from treosulfan‑treated mice were unresponsive to allogeneic stimulation, an effect not observed with cyclophosphamide [1].

Myeloablation Immunosuppression Preclinical model

Broader Antitumor Activity Against Lung Carcinoma Xenografts vs. Ifosfamide, Cisplatin, and Etoposide

In a panel of human lung carcinoma xenografts (small‑cell and non‑small‑cell), treosulfan produced ≥ 50 % growth inhibition in all lines tested and was superior to equitoxic doses of ifosfamide, cisplatin, mitomycin C, and etoposide in multiple models, achieving 60–98 % growth reduction in three of four small‑cell lung carcinoma lines [1].

Lung carcinoma Xenograft Cytotoxic activity

Favorable Non‑Relapse Mortality Profile vs. Melphalan in Haploidentical Transplantation

In a matched‑pair analysis of patients ≥ 50 years undergoing haploidentical HSCT with post‑transplant cyclophosphamide, FC‑treosulfan (30 g/m²) showed a trend toward lower non‑relapse mortality (10 %) compared with FC‑melphalan (110 mg/m²) (33 %; p = 0.05), although relapse was higher (24 % vs. 0 %; p = 0.006) [1].

Haploidentical transplantation Non‑relapse mortality Toxicity

Treosulfan Procurement‑Relevant Application Scenarios


Allogeneic HSCT Conditioning in Older or Comorbid AML/MDS Patients

Treosulfan (30 g/m² over 3 days) combined with fludarabine is the only alkylating‑agent regimen to demonstrate statistically superior overall survival and event‑free survival over reduced‑intensity busulfan in a Phase III trial. Procurement for transplant centers managing patients ≥ 50 years or with HCT‑CI > 2 is therefore evidence‑based [1].

Myelofibrosis Conditioning with Reduced Non‑Relapse Mortality

Registry data show that treosulfan conditioning reduces non‑relapse mortality by approximately 56 % compared with high‑dose busulfan (HR = 0.44) while maintaining similar relapse risk. This positions treosulfan as the preferred alkylator in myelofibrosis allo‑HSCT protocols [2].

Preclinical Oncology Research in Lung Carcinoma and Solid Tumor Models

Treosulfan’s superior tumor growth inhibition—exceeding that of ifosfamide, cisplatin, and etoposide in lung carcinoma xenografts—makes it a relevant agent for academic and pharmaceutical research programs seeking effective alkylators for resistant solid tumour models [3].

Haploidentical HSCT for Older Patients Where Treatment‑Related Mortality Must Be Minimized

In the haploidentical setting, treosulfan‑based conditioning yields a non‑relapse mortality of only 10 %, versus 33 % for melphalan‑based regimens (p = 0.05), making it a safer procurement choice for protocols targeting older or frail populations [4].

Quote Request

Request a Quote for Tresulfan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.